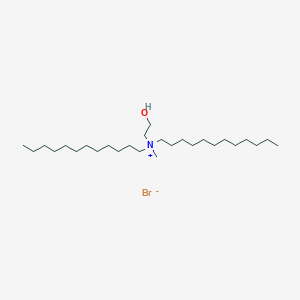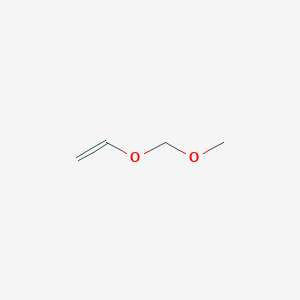
Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate: is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate involves multiple steps, including the esterification of 2,7-dodecadienedioic acid with 2-ethoxyethanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate involves its interaction with specific molecular targets. It can act as an electrophile in chemical reactions, facilitating the formation of new bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Bis(2-ethoxyethyl) ether: Known for its use as a solvent and in organic synthesis.
Diethylene glycol diethyl ether: Used as a solvent and in the production of various chemicals.
Uniqueness: Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
64465-48-1 |
|---|---|
Formule moléculaire |
C22H36O6 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate |
InChI |
InChI=1S/C22H36O6/c1-4-20(14-15-22(24)28-19-17-26-6-3)12-10-8-7-9-11-13-21(23)27-18-16-25-5-2/h4,7-8,14-15,20H,1,5-6,9-13,16-19H2,2-3H3 |
Clé InChI |
ACUUUONSRQBRGZ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)CCCC=CCCC(C=C)C=CC(=O)OCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)




![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)

![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)

